Product packaging for Benzene, 1-(chloromethyl)-4-(octyloxy)-(Cat. No.:CAS No. 110482-75-2)

Benzene, 1-(chloromethyl)-4-(octyloxy)-

Cat. No.: B3045589
CAS No.: 110482-75-2
M. Wt: 254.79 g/mol
InChI Key: OFVQMKNVOIJMNJ-UHFFFAOYSA-N
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Description

Historical Trajectory of Halomethylated Aromatic Ethers in Chemical Research

The journey of halomethylated aromatic ethers is intrinsically linked to the broader history of electrophilic aromatic substitution reactions. A pivotal moment in this trajectory was the discovery of the Blanc chloromethylation in 1923 by Gustave Louis Blanc. This reaction enabled the direct introduction of a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. rsc.org

A significant extension of this methodology, particularly relevant to aromatic ethers, is the Quelet reaction, first reported by R. Quelet in 1932. wikipedia.orgdrugfuture.com This reaction specifically addresses the chloromethylation of phenolic ethers, making it a cornerstone for the synthesis of compounds like Benzene (B151609), 1-(chloromethyl)-4-(octyloxy)-. The Quelet reaction proceeds under strong acid catalysis and primarily yields the para-substituted product, which is highly desirable for many synthetic applications. wikipedia.org These early discoveries laid the fundamental groundwork for the synthesis and subsequent exploration of a vast array of halomethylated aromatic ethers, which have since become indispensable tools in the synthetic chemist's arsenal.

Structural Features and Their Mechanistic Implications in Advanced Organic Transformations

The chemical behavior of Benzene, 1-(chloromethyl)-4-(octyloxy)- is dictated by the interplay of its constituent parts: the benzene ring, the chloromethyl group, and the octyloxy group. The chloromethyl group is a classic benzylic halide, a structural motif known for its enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions. In an SN1 pathway, the formation of a resonance-stabilized benzyl (B1604629) carbocation is a key feature. noaa.gov

The para-positioned octyloxy group exerts a significant electronic influence on the reactivity of the chloromethyl group. As an electron-donating group through resonance, the octyloxy substituent further stabilizes the benzylic carbocation intermediate in an SN1 reaction, thereby accelerating the rate of substitution. This is a well-documented phenomenon in the solvolysis of para-substituted benzyl chlorides. For instance, the solvolysis of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride. nih.gov The long, non-polar octyl chain, while having a minor electronic effect, primarily influences the molecule's physical properties, such as solubility and liquid crystalline behavior.

Strategic Position of Benzene, 1-(chloromethyl)-4-(octyloxy)- within Contemporary Organic and Materials Science Research

In contemporary research, Benzene, 1-(chloromethyl)-4-(octyloxy)- and its analogues serve as crucial intermediates in the synthesis of a variety of functional molecules and materials. The reactive chloromethyl group provides a convenient handle for introducing the 4-(octyloxy)phenyl moiety into larger molecular architectures.

One of the most promising areas of application is in the field of liquid crystals . The rigid aromatic core combined with the flexible long alkyl chain of the octyloxy group is a common design feature in liquid crystalline molecules. By reacting Benzene, 1-(chloromethyl)-4-(octyloxy)- with other mesogenic (liquid crystal-forming) units, researchers can synthesize novel liquid crystals with specific properties. For example, similar alkyloxyphenoxymethyl-substituted polystyrenes have been synthesized to create orientation layers for liquid crystal displays.

In polymer chemistry , this compound can be used as a monomer or a modifying agent. For instance, it can be attached to a polymer backbone to impart specific properties, such as hydrophobicity or the ability to self-assemble. Phenolic polymers have been created using 1,4-bis(chloromethyl)benzene, highlighting the utility of the chloromethyl group in polymerization reactions. habitablefuture.org

Furthermore, in organic synthesis , the 4-(octyloxy)benzyl group can be employed as a protecting group for alcohols and other functional groups. The stability of the resulting ether and the ability to cleave it under specific conditions make it a valuable tool in multi-step syntheses.

Comparative Analysis of Reactivity and Synthetic Utility with Related Chloromethylated Aromatic Precursors

The synthetic utility of Benzene, 1-(chloromethyl)-4-(octyloxy)- can be better understood by comparing its reactivity with other chloromethylated aromatic precursors. The primary factor influencing the reactivity of the chloromethyl group is the nature of the substituent on the aromatic ring.

Electron-donating groups in the para position, such as alkoxy groups, significantly increase the rate of nucleophilic substitution compared to unsubstituted benzyl chloride. This is due to the stabilization of the carbocation-like transition state. Conversely, electron-withdrawing groups, such as a nitro group, destabilize the transition state and decrease the reaction rate.

CompoundPara-SubstituentFirst-Order Rate Constant (ksolv, s-1)
4-Methoxybenzyl chloride-OCH32.2
4-Methylbenzyl chloride-CH31.8 x 10-3
Benzyl chloride-H3.2 x 10-5
4-Chlorobenzyl chloride-Cl1.1 x 10-5
4-Nitrobenzyl chloride-NO24.4 x 10-8

This enhanced reactivity makes Benzene, 1-(chloromethyl)-4-(octyloxy)- a more versatile precursor for reactions that may be sluggish with less activated benzyl chlorides. However, this increased reactivity also necessitates more careful control of reaction conditions to avoid unwanted side reactions.

In comparison to other precursors like 4-chlorobenzyl chloride, the octyloxy derivative offers the added functionality of the long alkyl chain, making it particularly suitable for applications in materials science where properties like solubility and self-assembly are important. While 4-nitrobenzyl chloride is much less reactive, it can be advantageous in situations where high selectivity is required and harsh reaction conditions can be tolerated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23ClO B3045589 Benzene, 1-(chloromethyl)-4-(octyloxy)- CAS No. 110482-75-2

Properties

IUPAC Name

1-(chloromethyl)-4-octoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVQMKNVOIJMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562902
Record name 1-(Chloromethyl)-4-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110482-75-2
Record name 1-(Chloromethyl)-4-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzene, 1 Chloromethyl 4 Octyloxy

Catalytic and Non-Catalytic Chloromethylation Strategies

The introduction of the chloromethyl group onto the octyloxybenzene backbone is a critical step, typically achieved through electrophilic aromatic substitution. The reaction, known as the Blanc chloromethylation, commonly employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst to enhance reactivity. researchgate.net

Non-catalytic approaches, while possible, generally suffer from very low reaction rates, making them impractical for most chemical processes. researchgate.net The use of potent, pre-formed chloromethylating agents like bis(chloromethyl) ether is now largely avoided due to its high carcinogenicity. researchgate.netnih.gov Consequently, modern synthetic strategies predominantly rely on catalytic systems that generate the electrophilic species in situ.

Catalytic methods often utilize Lewis acids such as zinc chloride, aluminum chloride, stannic chloride, or iron trichloride (B1173362) to facilitate the reaction. researchgate.netunive.it More recent developments include the use of strong organic acids or phase-transfer catalysts to improve performance and simplify workup procedures. researchgate.netunive.it

The primary challenges in the chloromethylation of octyloxybenzene are achieving high conversion, maximizing selectivity for the desired para-isomer, and minimizing the formation of byproducts such as the ortho-isomer and diarylmethane derivatives. google.comdur.ac.uk Optimization of reaction parameters is crucial for addressing these challenges.

Key parameters that influence the reaction outcome include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. google.com Lewis acid catalysts significantly accelerate the reaction, but their activity must be carefully modulated to prevent side reactions. google.comgoogle.com For instance, highly active catalysts can promote the Friedel-Crafts alkylation of the starting material or product with another molecule of the chloromethylated arene, leading to diarylmethane impurities. unive.it

The selection of the solvent system is also critical. While acetic acid is a common choice, two-phase systems (aqueous/organic) combined with phase-transfer catalysis have shown promise in improving selectivity. unive.itresearchgate.net Temperature control is essential; higher temperatures can increase the rate of reaction but often lead to a higher incidence of byproduct formation. google.comdur.ac.uk

Table 1: Illustrative Effect of Lewis Acid Catalyst on Chloromethylation of an Alkoxybenzene Model Substrate (Anisole)

Catalyst (molar eq.) Solvent Temperature (°C) Conversion (%) p/o Ratio Diaryl Methane Byproduct (%)
ZnCl₂ (0.5) Acetic Acid 60 85 2.5 : 1 10
SnCl₄ (0.5) Dichloromethane 25 92 3.0 : 1 7
FeCl₃ (0.5) Dichloromethane 25 90 2.8 : 1 8
TiCl₄ (0.5) Dichloromethane 0-5 95 4.5 : 1 < 3

Data is illustrative, based on typical outcomes for activated aromatic ethers as reported in the literature. dur.ac.ukgoogle.com

The chloromethylation of an activated aromatic ring like octyloxybenzene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the in-situ formation of an electrophilic species from formaldehyde and hydrogen chloride, a process that is significantly accelerated by a Lewis acid catalyst.

The precise nature of the electrophile is subject to reaction conditions but is generally considered to be a protonated chloromethanol (B13452849) or a chloromethyl cation (ClCH₂⁺), stabilized by the catalyst.

The proposed mechanism involves:

Formation of the Electrophile: Formaldehyde reacts with HCl, and the resulting hydroxymethyl cation is activated by the Lewis acid (e.g., ZnCl₂).

Electrophilic Attack: The electron-rich octyloxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the activated complex. The bulky octyloxy group sterically hinders the ortho positions to some extent and its electron-donating nature strongly directs the substitution to the para position, forming a resonance-stabilized carbocation intermediate (the sigma complex).

Rearomatization: A base (such as Cl⁻) removes a proton from the carbon atom bearing the new chloromethyl group, restoring the aromaticity of the ring and yielding the final product, primarily Benzene (B151609), 1-(chloromethyl)-4-(octyloxy)-.

Refined Etherification Protocols for Incorporating the Octyloxy Moiety

An alternative synthetic route to the target compound involves the formation of the ether linkage as a key step. This typically entails reacting a chloromethylated phenol (B47542) derivative, such as 4-(chloromethyl)phenol, with an octyl halide. The Williamson ether synthesis is the foundational method for this transformation. wikipedia.orgbyjus.com

The Williamson ether synthesis is a versatile and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing Benzene, 1-(chloromethyl)-4-(octyloxy)-, the reaction would involve the deprotonation of 4-(chloromethyl)phenol to form the corresponding phenoxide, which then acts as a nucleophile. jk-sci.com

This phenoxide attacks a primary alkyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. The use of a primary halide is crucial to ensure the Sₙ2 pathway dominates over the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

Innovations in this classic method focus on the choice of base and solvent to optimize reaction rates and yields. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation of the phenol, while milder bases such as potassium carbonate (K₂CO₃) are often sufficient and can be easier to handle, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). byjus.comjk-sci.com These solvents are effective at solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity. jk-sci.com

A significant refinement to the Williamson ether synthesis, especially for industrial applications, is the use of phase-transfer catalysis (PTC). tcichemicals.com This technique is particularly advantageous when dealing with reactants that have different solubilities, such as a water-soluble phenoxide salt and an organic-soluble alkyl halide. biomedres.us

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase (or solid surface) into the organic phase where the alkyl halide resides. tcichemicals.combiomedres.us The catalyst's lipophilic cation pairs with the phenoxide anion, creating a species that is soluble in the organic medium, thereby allowing the reaction to proceed under mild, heterogeneous conditions. tcichemicals.com

The benefits of PTC include:

Milder reaction conditions (lower temperatures).

Elimination of the need for expensive, anhydrous, and high-boiling point aprotic solvents.

Simplified workup procedures and catalyst recovery. biomedres.us

Table 2: Comparison of Conditions for a Model Williamson Ether Synthesis

Conditions Base Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
Classical K₂CO₃ DMF None 100 8 85
PTC (liquid-liquid) NaOH (aq) Toluene (B28343) TBAB 80 4 95
PTC (solid-liquid) K₂CO₃ (s) Acetonitrile 18-Crown-6 60 6 92

Data is illustrative and based on typical results for the etherification of phenols.

Multi-Component and Cascade Reaction Sequences for Streamlined Synthesis

Developing a cascade reaction for the synthesis of Benzene, 1-(chloromethyl)-4-(octyloxy)- is a challenging but potentially rewarding endeavor. A hypothetical streamlined process could involve a one-pot procedure that first forms the octyloxybenzene intermediate, which then undergoes in-situ chloromethylation.

For example, one could envision a sequence starting from hydroquinone. The first step would be a selective mono-etherification with an octyl halide. Following this, without isolation, the reaction conditions could be altered by adding the chloromethylating reagents (e.g., paraformaldehyde, HCl, and a suitable catalyst) to functionalize the para-position of the newly formed 4-octyloxyphenol.

The design of such a sequence requires careful consideration of the compatibility of all reagents and intermediates. The conditions for the etherification must not interfere with the subsequent chloromethylation, and vice versa. While technically demanding, a successful cascade synthesis would offer significant advantages over traditional linear approaches by:

Reducing the number of unit operations (extractions, purifications, solvent changes).

Saving time, energy, and materials.

Minimizing the generation of chemical waste. 20.210.105

Such strategies are at the forefront of synthetic design and are instrumental in developing more elegant and "green" chemical processes. 20.210.105

Sustainable and Green Chemistry Aspects in Preparation

The integration of green chemistry principles into the synthesis of Benzene, 1-(chloromethyl)-4-(octyloxy)- aims to reduce the environmental impact of its production. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Key areas of development include the adoption of alternative reaction media and the use of novel catalytic systems.

Solvent-Free and Aqueous-Phase Synthetic Routes

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste. Research into greener alternatives for reactions analogous to the synthesis of Benzene, 1-(chloromethyl)-4-(octyloxy)- has focused on solvent-free conditions and the use of water as a reaction medium.

The synthesis of the ether linkage in the target molecule, typically achieved via Williamson ether synthesis, can be adapted to greener conditions. Phase-transfer catalysis (PTC) in aqueous media is a viable route, allowing the reaction between a water-insoluble organic substrate and a water-soluble nucleophile. For the synthesis of the 4-(octyloxy)phenyl moiety, this would involve reacting 4-hydroxybenzyl chloride or a related precursor with 1-octanol (B28484) or an octyl halide in a biphasic system with a phase-transfer catalyst.

Solvent-free, or neat, reaction conditions represent another significant green improvement. rsc.org Conducting reactions at elevated temperatures without a solvent can lead to higher reaction rates, simpler purification processes, and the elimination of solvent-related waste. rsc.org For instance, the chloromethylation step, which traditionally uses hazardous reagents like formaldehyde and hydrogen chloride in organic solvents, can be explored under solvent-free conditions. One patented method for a related compound, 1,4-bis(chloromethyl)benzene, highlights a solvent-free process using an ionic liquid catalyst, which results in high conversion rates and simplifies product isolation. google.com Although not applied directly to the target molecule, this demonstrates the potential for solvent elimination in chloromethylation reactions.

The table below compares hypothetical reaction conditions for the etherification step, illustrating the benefits of a green chemistry approach.

ParameterTraditional MethodAqueous PTCSolvent-Free
Solvent Dimethylformamide (DMF)WaterNone
Catalyst Sodium Hydride (NaH)Tetrabutylammonium bromideNone (Thermal)
Temperature 25-100 °C80-100 °C100-150 °C
Work-up Aqueous quench, extractionSimple phase separationDirect crystallization
Waste Organic solvent, basic soln.Saline aqueous wasteMinimal

Application of Biocatalysis and Organocatalysis

Catalysis is a cornerstone of green chemistry, and the use of biocatalysts (enzymes) and organocatalysts offers significant advantages in terms of selectivity, mild reaction conditions, and reduced toxicity compared to traditional metal-based catalysts.

Biocatalysis: Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. nih.gov While specific enzymatic chloromethylation is not common, biocatalysts like lipases could potentially be employed for the etherification step. For example, a lipase-catalyzed transesterification or direct esterification followed by reduction could form the ether bond under environmentally benign conditions. mdpi.com Whole-cell biocatalysis presents another avenue, where microbial cells containing the necessary enzymes are used directly, avoiding costly enzyme purification. mdpi.com This approach could be explored for synthesizing the 4-(octyloxy)phenol (B1583347) intermediate.

Organocatalysis: Small organic molecules can act as highly effective catalysts for a variety of transformations. For the final chloromethylation step, which involves converting a precursor like 4-(octyloxy)benzyl alcohol to the target compound, organocatalysis provides an alternative to harsh reagents. For example, systems based on simple Lewis bases like diethylcyclopropenone have been shown to catalyze the conversion of alcohols to alkyl chlorides using benzoyl chloride as the chlorine source, proceeding with stereochemical inversion. organic-chemistry.org This avoids the use of traditional, more hazardous chlorinating agents like thionyl chloride or phosphorus oxychloride. Similarly, N-heterocyclic carbenes (NHCs) and bifunctional thioureas are powerful organocatalysts for a wide range of reactions and could be investigated for activating substrates in the synthesis of Benzene, 1-(chloromethyl)-4-(octyloxy)-. chiba-u.jp

Scale-Up Considerations and Process Intensification in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, pilot-plant or industrial scale introduces numerous challenges, including reaction control, safety, and economic viability. Process intensification (PI) offers solutions by redesigning processes to be smaller, safer, and more energy-efficient. rccostello.com

For the synthesis of Benzene, 1-(chloromethyl)-4-(octyloxy)-, the chloromethylation step is of primary concern for scale-up. Traditional batch chloromethylation reactions are notoriously hazardous due to the use of toxic reagents and the potential for thermal runaways and the formation of the highly carcinogenic byproduct bis(chloromethyl) ether.

Continuous Flow Chemistry: A key PI strategy is the move from batch reactors to continuous flow systems. rccostello.com In a flow reactor, small volumes of reactants are continuously mixed and reacted in a tube or microreactor. This provides superior heat and mass transfer, allowing for better temperature control and preventing the formation of hot spots. rccostello.com For an exothermic reaction like chlorination, this significantly enhances safety. ije.ir Furthermore, the small reactor volume minimizes the quantity of hazardous material present at any given time. A continuous process for the photochlorination of toluene to produce benzyl (B1604629) chloride in a specialized reactor demonstrates the industrial application of this principle. rccostello.com Such a setup could be adapted for the chloromethylation of a 4-(octyloxy)benzene precursor, potentially using light as a radical initiator for a side-chain chlorination. mdpi.com

Process Control and Automation: Scaling up synthesis requires precise control over reaction parameters. Automated systems using in-line monitoring (e.g., FT-IR, Raman spectroscopy) can track reactant conversion and product formation in real-time. This allows for immediate adjustments to flow rates, temperature, or pressure to maintain optimal conditions and ensure high yield and purity, which is critical in a continuous manufacturing setup. rccostello.com For the production of Benzene, 1-(chloromethyl)-4-(octyloxy)-, this would enable optimization of the chlorine-to-substrate ratio to minimize the formation of di- and tri-chlorinated byproducts. google.com

The table below outlines key considerations for scaling up the chloromethylation step.

ConsiderationTraditional Batch ProcessIntensified Flow Process
Safety High risk of thermal runaway; large inventory of hazardous materials.Excellent temperature control; minimal reactant volume; inherently safer design.
Byproduct Formation Poor mixing and hot spots can lead to undesired side products.Precise stoichiometric control and uniform temperature minimize byproducts.
Efficiency Long reaction times; downtime between batches.Continuous operation; reduced reaction times; higher throughput.
Scalability Scaling up is complex and requires reactor redesign ("scaling out").Increased production achieved by running multiple reactors in parallel.
Equipment Footprint Large, bulky reactors requiring significant plant space.Compact, smaller reactors with a significantly reduced footprint. rccostello.com

By embracing these advanced methodologies, the synthesis of Benzene, 1-(chloromethyl)-4-(octyloxy)- can be aligned with modern standards of chemical manufacturing, emphasizing sustainability, safety, and efficiency from the academic laboratory to potential larger-scale production.

Chemical Reactivity and Transformative Potential of Benzene, 1 Chloromethyl 4 Octyloxy

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The presence of the para-octyloxy group profoundly influences the mechanism of nucleophilic substitution at the benzylic carbon. This electron-donating group can stabilize a positive charge at the benzylic position through resonance, thereby significantly favoring a dissociative or SN1-type pathway over a concerted SN2 pathway. masterorganicchemistry.comlibretexts.org

The solvolysis of benzyl (B1604629) chlorides bearing electron-donating groups in the para position proceeds rapidly, indicative of a mechanism involving a stabilized carbocation intermediate. researchgate.net For instance, the closely related analogue, 4-methoxybenzyl chloride, undergoes solvolysis in 20% acetonitrile (B52724) in water with a first-order rate constant (k_solv) of 2.2 s⁻¹ at 25 °C. nih.gov This high rate is consistent with an SN1 mechanism where the rate-determining step is the ionization of the C-Cl bond to form a resonance-stabilized benzylic carbocation. nih.govyoutube.com The octyloxy group, being a similarly strong electron-donating group, is expected to facilitate a comparable, if not slightly enhanced, rate of ionization due to its inductive and resonance effects.

Table 1: Solvolysis Rate Constants and Activation Parameters for para-Substituted Benzyl Chlorides
Substituent (para-)Solventk_solv (s⁻¹) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/deg⁻¹mol⁻¹)Reference
-OCH₃20% MeCN/H₂O2.2N/AN/A nih.gov
-CH₃H₂ON/A21.19-2.6 cdnsciencepub.com
-Ht-BuOH/H₂OVariableVariableVariable cdnsciencepub.com
-ClH₂ON/A21.80-8.8 cdnsciencepub.com

Stereoelectronic effects are crucial in dictating the high reactivity of Benzene (B151609), 1-(chloromethyl)-4-(octyloxy)- in SN1 reactions. The key factor is the effective overlap between the p-orbitals of the benzene ring and the developing empty p-orbital of the benzylic carbocation. chemistrysteps.com The para-octyloxy group plays a pivotal role in this stabilization. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through a +R (resonance) effect. This electron donation is particularly effective at stabilizing the positive charge that develops on the benzylic carbon during ionization, as depicted by the resonance structures of the carbocation intermediate. This delocalization significantly lowers the activation energy for the formation of the carbocation, thus accelerating the reaction rate. libretexts.orgchemistrysteps.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of Benzene, 1-(chloromethyl)-4-(octyloxy)- is activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the octyloxy group.

The regiochemical outcome of EAS reactions is determined by the directing effects of the substituents already present on the ring. In this molecule, two groups exert their influence:

Octyloxy group (-OC₈H₁₇): This is a strongly activating group and an ortho, para-director. The oxygen lone pairs can be donated into the ring via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. youtube.comyoutube.com This effect significantly increases the electron density at these positions.

Chloromethyl group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. However, like other alkyl groups, it is considered an ortho, para-director. libretexts.org

When both an activating and a deactivating group are present, the activating group's directing effect overwhelmingly dominates. libretexts.org Therefore, the octyloxy group will direct incoming electrophiles to the positions ortho to it (C2 and C6, as C4 is already substituted). The chloromethyl group is at C1. Consequently, electrophilic substitution is expected to occur almost exclusively at the positions ortho to the octyloxy group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectActivating/DeactivatingDirecting Preference
-O-Alkyl (Octyloxy)+R >> -IStrongly ActivatingOrtho, Para
-CH₂Cl (Chloromethyl)-IWeakly DeactivatingOrtho, Para

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently potent electrophile to react with the aromatic ring. masterorganicchemistry.com For instance, in Friedel-Crafts reactions, a Lewis acid such as aluminum chloride (AlCl₃) is used to generate a carbocation from an alkyl halide or an acylium ion from an acyl halide. nih.govlibretexts.orgchemguide.co.uk Similarly, the halogenation of benzene typically requires a Lewis acid like FeCl₃ or FeBr₃ to polarize the halogen molecule, making it more electrophilic. masterorganicchemistry.com Given the activated nature of the benzene ring in Benzene, 1-(chloromethyl)-4-(octyloxy)-, milder catalytic conditions may be sufficient for these transformations compared to those required for unsubstituted benzene.

Radical Chemistry and Homolytic Cleavage Processes

The benzylic C-Cl bond is susceptible to homolytic cleavage under thermal or photochemical conditions, leading to the formation of a resonance-stabilized 4-(octyloxy)benzyl radical. libretexts.org The stability of this radical intermediate is a key driver for such reactions. The unpaired electron can be delocalized over the entire aromatic π-system, similar to the stabilization observed in the benzylic carbocation. chemistrysteps.com

Studies on the radical anions of benzyl halides suggest that the C-Cl bond in the benzyl chloride radical anion is thermodynamically unstable and prone to cleavage, forming a benzyl radical and a chloride ion. rsc.org This implies that one-electron reduction of Benzene, 1-(chloromethyl)-4-(octyloxy)- could be an effective method to generate the corresponding benzylic radical. This radical can then participate in various bond-forming reactions, such as addition to alkenes or coupling reactions. nih.gov

The energy required for the direct homolytic cleavage of the C-Cl bond is known as the Bond Dissociation Energy (BDE). libretexts.orgchemistrysteps.com While the specific BDE for the title compound is not documented, the resonance stabilization afforded by the benzene ring and the electron-donating octyloxy group would lower the BDE of the benzylic C-H bond, making it susceptible to hydrogen atom abstraction by other radicals. For example, t-butoxy radicals abstract hydrogen atoms from substituted toluenes, and the reaction rates are influenced by the electronic properties of the substituents. cdnsciencepub.com This suggests that the benzylic hydrogens on the chloromethyl group could also be targets for radical abstraction, though cleavage of the weaker C-Cl bond is often the more prominent radical pathway.

Initiation of Radical Polymerization by the Chloromethyl Group

The chloromethyl group in Benzene, 1-(chloromethyl)-4-(octyloxy)- can serve as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.orgcmu.edunih.gov The initiation process involves the homolytic cleavage of the carbon-chlorine bond, facilitated by a transition metal catalyst, typically a copper(I) complex, to generate a benzylic radical. This radical then propagates by adding to monomer units.

The general mechanism for ATRP initiation with a benzyl chloride derivative is as follows:

Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I)L) reacts with the initiator (R-Cl, in this case, Benzene, 1-(chloromethyl)-4-(octyloxy)-) to form a radical (R•) and the metal complex in a higher oxidation state (e.g., Cl-Cu(II)L).

Propagation: The generated radical (R•) adds to a monomer molecule (M) to form a new radical species (R-M•). This process repeats, leading to chain growth.

Deactivation: The radical at the growing polymer chain end can be reversibly deactivated by reacting with the higher oxidation state metal complex (Cl-Cu(II)L) to reform the dormant polymer chain (R-Mₙ-Cl) and the lower oxidation state metal complex (Cu(I)L).

This reversible activation-deactivation process is key to the controlled nature of ATRP, minimizing termination reactions and allowing for the synthesis of polymers with predictable characteristics. The octyloxy substituent on the aromatic ring can influence the stability of the benzylic radical, potentially affecting the initiation rate constant.

Photo-Induced and Thermally Induced Radical Transformations

The carbon-chlorine bond in the chloromethyl group of Benzene, 1-(chloromethyl)-4-(octyloxy)- can undergo homolytic cleavage upon exposure to ultraviolet (UV) light or elevated temperatures, leading to the formation of a benzylic radical.

Photo-Induced Transformations: Photoinduced electron transfer (PET) processes can promote reactions of various functionalized substrates. nih.govsemanticscholar.org In the context of benzyl chlorides, photolysis can lead to the formation of a benzyl radical and a chlorine radical. These reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, addition to unsaturated bonds, or dimerization. The specific products formed will depend on the reaction conditions, including the solvent and the presence of other reagents. For instance, in the presence of a hydrogen-donating solvent, the benzylic radical can be quenched to form 1-methyl-4-(octyloxy)benzene.

Thermally Induced Transformations: At elevated temperatures, the C-Cl bond can also break homolytically. The thermal stability of related compounds, such as 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids, has been shown to decrease with increasing alkyl chain length. researchgate.netnih.govnih.gov While direct kinetic data for the thermal decomposition of Benzene, 1-(chloromethyl)-4-(octyloxy)- is not available, it is expected to be less stable than toluene (B28343) due to the weaker benzylic C-Cl bond compared to a C-H bond. The decomposition would likely lead to the formation of benzylic radicals, which could then undergo various secondary reactions. For example, the thermal decomposition of benzene has been studied in flow systems at very high temperatures (1173 to 1523 K). semanticscholar.org

Hydrolysis, Solvolysis, and Solvolytic Rearrangement Studies

The benzylic chloride functionality in Benzene, 1-(chloromethyl)-4-(octyloxy)- is susceptible to nucleophilic substitution reactions, including hydrolysis and solvolysis. These reactions typically proceed through an SN1 or SN2 mechanism, or a borderline mechanism, depending on the solvent polarity and nucleophilicity, as well as the electronic nature of the substituents on the aromatic ring.

The electron-donating octyloxy group at the para position is expected to stabilize the benzylic carbocation intermediate that would be formed in an SN1 pathway, thus favoring this mechanism in polar, non-nucleophilic solvents.

A study on the solvolysis of ring-substituted benzyl chlorides in 20% acetonitrile in water showed that electron-donating groups significantly accelerate the reaction rate. nih.gov For instance, 4-methoxybenzyl chloride undergoes solvolysis much faster than unsubstituted benzyl chloride. Given that the octyloxy group is also a strong electron-donating group, Benzene, 1-(chloromethyl)-4-(octyloxy)- is expected to undergo rapid hydrolysis and solvolysis.

The products of these reactions would be the corresponding benzyl alcohol and benzyl ethers or esters, depending on the solvent used (water, alcohol, or carboxylic acid, respectively).

Reaction Typical Reagents/Conditions Expected Product
HydrolysisWater, often with a weak base1-(hydroxymethyl)-4-(octyloxy)benzene
AlcoholysisAlcohol (e.g., methanol, ethanol)1-(alkoxymethyl)-4-(octyloxy)benzene
AcetolysisAcetic acid1-(acetoxymethyl)-4-(octyloxy)benzene

Solvolytic rearrangements are not commonly observed for simple benzyl chlorides unless there are specific structural features that would promote such a rearrangement. For Benzene, 1-(chloromethyl)-4-(octyloxy)-, significant rearrangement is not expected under typical solvolysis conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving the Benzylic Halide

The chloromethyl group of Benzene, 1-(chloromethyl)-4-(octyloxy)- is a suitable electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mychemblog.com While typically used for coupling aryl or vinyl halides, it has been extended to include benzylic halides. nih.govacs.org

The reaction of Benzene, 1-(chloromethyl)-4-(octyloxy)- with an arylboronic acid would yield a diarylmethane derivative. The general catalytic cycle involves oxidative addition of the benzylic chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.

A study on the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates demonstrated good yields and high functional group tolerance. nih.gov This suggests that Benzene, 1-(chloromethyl)-4-(octyloxy)- would be a viable substrate for such transformations.

Reactant 1 Reactant 2 Catalyst Base Solvent Expected Product
Benzene, 1-(chloromethyl)-4-(octyloxy)-Arylboronic AcidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O1-(Arylmethyl)-4-(octyloxy)benzene
Benzene, 1-(chloromethyl)-4-(octyloxy)-Potassium AryltrifluoroboratePd(OAc)₂/SPhosCs₂CO₃CPME/H₂O1-(Arylmethyl)-4-(octyloxy)benzene

Sonogashira and Heck Coupling Applications

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgnumberanalytics.com While the classic Sonogashira reaction involves sp²-hybridized carbon-halogen bonds, modifications have allowed for the coupling of sp³-hybridized halides, including benzylic halides, although this is less common. The reaction of Benzene, 1-(chloromethyl)-4-(octyloxy)- with a terminal alkyne would result in the formation of a substituted alkyne.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgacs.orgnih.govnih.gov Similar to the Sonogashira coupling, the traditional Heck reaction utilizes aryl or vinyl halides. However, nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been developed, providing functionalized allylbenzene (B44316) derivatives. organic-chemistry.orgacs.orgnih.govnih.govmit.edu These reactions can proceed at room temperature and exhibit high regioselectivity. The reaction of Benzene, 1-(chloromethyl)-4-(octyloxy)- with an alkene like 1-octene, under appropriate nickel catalysis, would be expected to yield the corresponding allylbenzene derivative.

Electrochemical Transformations and Redox Behavior

The electrochemical behavior of Benzene, 1-(chloromethyl)-4-(octyloxy)- would be dominated by the reduction of the chloromethyl group. The electrochemical reduction of benzyl chlorides has been studied, and it is known to proceed via cleavage of the carbon-chlorine bond. acs.orgdaneshyari.comresearchgate.net

The reduction can proceed through a concerted or a stepwise mechanism. In the concerted mechanism, electron transfer and C-Cl bond cleavage occur simultaneously. In the stepwise mechanism, an initial electron transfer forms a radical anion, which then rapidly dissociates into a benzyl radical and a chloride ion. The benzyl radical can then be further reduced to a benzyl anion, or it can dimerize to form bibenzyl derivatives.

Cyclic voltammetry studies of substituted benzyl chlorides would be expected to show an irreversible reduction peak corresponding to the cleavage of the C-Cl bond. The reduction potential would be influenced by the nature of the substituents on the aromatic ring. The electron-donating octyloxy group would likely make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted benzyl chloride.

Preparative scale electrolysis of Benzene, 1-(chloromethyl)-4-(octyloxy)- could lead to different products depending on the reaction conditions. In the absence of trapping agents, dimerization to form 1,2-bis(4-(octyloxy)phenyl)ethane is a likely outcome. In the presence of proton donors, the formation of 1-methyl-4-(octyloxy)benzene would be favored.

Derivatization and Functionalization for Advanced Materials and Molecular Design

Synthesis of Novel Benzyl (B1604629) Ethers with Varied Functionalities

The benzylic chloride moiety of Benzene (B151609), 1-(chloromethyl)-4-(octyloxy)- is highly susceptible to nucleophilic substitution, providing a straightforward route to a diverse range of functionalized benzyl ethers and related structures. This reactivity is the foundation for its use in molecular design, allowing for the covalent attachment of various functional units.

The compound readily reacts with a variety of heteroatomic nucleophiles. These reactions are typically performed under standard nucleophilic substitution conditions and are analogous to the well-established reactivity of benzyl chloride and its derivatives. orgsyn.org

Nitrogen-Containing Moieties: Reaction with primary and secondary amines yields the corresponding benzylamines. A particularly important transformation is the reaction with sodium azide (B81097) in a polar aprotic solvent, such as DMF, which efficiently converts the chloromethyl group to an azidomethyl group. mdpi.com This azide derivative is a key precursor for click chemistry.

Sulfur-Containing Moieties: Sulfur nucleophiles, known for their high nucleophilicity, react readily with the benzylic chloride. msu.edu Thiols (R-SH) can be used to form thioethers, while reaction with sodium hydrosulfide (B80085) can introduce a thiol group, a critical anchor for surface chemistry on gold.

Phosphorus-Containing Moieties: Phosphorus nucleophiles, such as phosphines and phosphites, can be alkylated by the chloromethyl group. For example, reaction with triphenylphosphine (B44618) yields a phosphonium (B103445) salt, which can be a precursor for Wittig reagents. Alkylation with phosphorus compounds has been reported for similar benzyl chloromethyl ethers. orgsyn.org

NucleophileReagent ExampleResulting MoietyProduct Class
Nitrogen Sodium Azide (NaN₃)-CH₂N₃Benzyl Azide
Diethylamine (Et₂NH)-CH₂NEt₂Tertiary Amine
Aniline (PhNH₂)-CH₂NHPhSecondary Amine
Sulfur Sodium Thioethoxide (NaSEt)-CH₂SEtThioether
Thiourea (B124793) ((NH₂)₂CS) then hydrolysis-CH₂SHThiol (Mercaptan)
Phosphorus Triphenylphosphine (PPh₃)-CH₂P⁺Ph₃ Cl⁻Phosphonium Salt
Triethyl phosphite (B83602) (P(OEt)₃)-CH₂PO(OEt)₂Phosphonate Ester

Table 4.1: Representative Nucleophilic Substitution Reactions for Introducing N, S, and P Moieties.

The electrophilic nature of the chloromethyl group allows for the formation of various other functional linkages essential for molecular construction.

Esters: Benzyl esters can be synthesized by reacting Benzene, 1-(chloromethyl)-4-(octyloxy)- with carboxylate salts (RCOO⁻Na⁺) in a substitution reaction. This method is a common strategy for installing a benzyl protecting group on carboxylic acids, which can be later removed by hydrogenolysis. beilstein-journals.org

Amides: While direct reaction with amides is not typical, N-alkylation of amides can be achieved under basic conditions. More commonly, the chloromethyl group can be converted to an amine via the azide, and this amine can then be acylated to form a stable amide bond, linking the 4-(octyloxy)benzyl moiety to other molecules.

Carbodiimides: The synthesis of carbodiimides is a more complex, multi-step process. A potential pathway involves the initial reaction with thiourea to form an isothiouronium salt. Subsequent treatment with an amine and an oxidizing agent could lead to the formation of a carbodiimide (B86325) structure, although this is not a direct derivatization.

Preparation of Advanced Monomers for Controlled Polymerization Techniques

The structure of Benzene, 1-(chloromethyl)-4-(octyloxy)- is well-suited for the preparation of specialized monomers and initiators for controlled polymerization techniques, leading to polymers with well-defined architectures and functionalities. cmu.edu

The chloromethyl group itself is an excellent initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edusigmaaldrich.com ATRP is a powerful controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low dispersity. cmu.edu Using Benzene, 1-(chloromethyl)-4-(octyloxy)- as an initiator for the polymerization of monomers like styrene (B11656) or acrylates would result in polymers with a 4-(octyloxy)benzyl group at one chain end. This terminal group can influence the polymer's properties or be used for further post-polymerization modification.

Furthermore, the chloromethyl group can be transformed into a polymerizable functional group. For instance, it can be converted into a styrenic, acrylic, or methacrylic moiety. This transforms the entire molecule into a functional monomer that can be copolymerized with other monomers to introduce the 4-(octyloxy)benzyl unit as a pendant group along the polymer backbone. Such functionalized polymers have applications as photoresists, bactericides, and in nonlinear optics. researchgate.net

Role in PolymerizationMethodResulting Polymer Structure
Initiator Atom Transfer Radical Polymerization (ATRP)Linear polymer with a terminal 4-(octyloxy)benzyl group.
Monomer Precursor Conversion to 4-vinylbenzyl ether derivativeCopolymer with pendant 4-(octyloxy)benzyl ether groups.
Monomer Precursor Conversion to benzyl acrylate/methacrylateCopolymer with pendant benzyl ester groups containing the 4-(octyloxy) moiety.

Table 4.2: Application of Benzene, 1-(chloromethyl)-4-(octyloxy)- in Controlled Polymerization.

Integration into Click Chemistry Protocols for Orthogonal Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. tcichemicals.com The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. beilstein-journals.orgnih.gov

As mentioned in section 4.1.1, Benzene, 1-(chloromethyl)-4-(octyloxy)- is readily converted to its corresponding azide, 1-(azidomethyl)-4-(octyloxy)benzene. mdpi.com This azide is an ideal substrate for CuAAC reactions. It can be "clicked" onto any molecule or surface that has been functionalized with a terminal alkyne. This modular approach allows for the efficient construction of complex molecules, such as dendrimers, functionalized polymers, and bioconjugates. tcichemicals.comijpsjournal.com The resulting triazole linker is highly stable, making this a robust method for covalent modification.

Alkyne ReactantCatalyst System (Typical)Resulting Product
PhenylacetyleneCu(I) source (e.g., CuSO₄/Sodium Ascorbate)1-(4-(octyloxy)benzyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCu(I) source (e.g., CuBr)(1-(4-(octyloxy)benzyl)-1H-1,2,3-triazol-4-yl)methanol
Alkyne-functionalized surfaceCu(I) source + Ligand (e.g., TBTA)Surface covalently grafted with 4-(octyloxy)benzyl groups via triazole links

Table 4.3: Illustrative Examples of CuAAC Reactions with 1-(Azidomethyl)-4-(octyloxy)benzene.

Design of Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.org The unique amphiphilic character of derivatives of Benzene, 1-(chloromethyl)-4-(octyloxy)-, combining a polarizable aromatic head with a nonpolar alkyl tail, makes them excellent precursors for creating ordered supramolecular structures.

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on the surface of a solid substrate. tu-dresden.de Molecules designed for SAM formation typically consist of three parts: a head group that chemisorbs to the substrate, a spacer or body, and a tail group that defines the surface chemistry of the monolayer.

Derivatives of Benzene, 1-(chloromethyl)-4-(octyloxy)- are ideal candidates for forming SAMs. The chloromethyl group can be converted into a suitable head group, such as a thiol (-SH) for binding to gold surfaces or a silane (B1218182) for binding to oxide surfaces. The rigid phenyl ring acts as a stable spacer, while the long octyloxy chain serves as the tail. The intermolecular van der Waals interactions between the octyloxy tails and π-stacking interactions between the phenyl rings would drive the formation of a densely packed, ordered monolayer. Such SAMs have applications in modifying surface properties, molecular electronics, and creating biocompatible interfaces. tu-dresden.deoaepublish.com The synthesis of biphenyl-based thiols for SAM formation has been shown to produce highly ordered and stable films. tu-dresden.de

Hydrogen Bonding and π-π Stacking Motifs in Ordered Structures

While specific crystallographic data for "Benzene, 1-(chloromethyl)-4-(octyloxy)-" are not extensively documented in the public domain, a detailed analysis of its structural components allows for the prediction of its behavior in forming ordered structures through hydrogen bonding and π-π stacking. These non-covalent interactions are fundamental drivers in the self-assembly of organic molecules. nih.gov

Hydrogen Bonding:

The "Benzene, 1-(chloromethyl)-4-(octyloxy)-" molecule possesses several potential sites for hydrogen bonding, which can be categorized as weak hydrogen bonds. The ether oxygen of the octyloxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. britannica.comlibretexts.org Additionally, the chlorine atom of the chloromethyl group can also serve as a weak hydrogen bond acceptor. researchgate.netscispace.com The hydrogen atoms on the benzene ring and the alkyl chain can act as hydrogen bond donors in C-H···O and C-H···Cl interactions.

Potential Hydrogen Bonding Interactions in Benzene, 1-(chloromethyl)-4-(octyloxy)-
Interaction TypeDonorAcceptorPotential Motif
C-H···OAromatic C-H, Aliphatic C-H (octyloxy chain)Ether OxygenLinear chains, herringbone patterns
C-H···ClAromatic C-H, Aliphatic C-H (chloromethyl group)ChlorineInterlinked molecular layers

π-π Stacking Motifs:

The presence of the benzene ring is a strong indicator that π-π stacking interactions will be a dominant feature in the solid-state packing of "Benzene, 1-(chloromethyl)-4-(octyloxy)-". researchgate.net These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. libretexts.orgrsc.org The nature and geometry of these stacking motifs are influenced by the substituents on the benzene ring.

The electron-donating octyloxy group and the weakly electron-withdrawing chloromethyl group modify the quadrupole moment of the benzene ring, which in turn affects the preferred stacking arrangement. acs.org Two primary motifs are commonly observed for substituted benzenes:

Face-to-Face (Sandwich) Stacking: In this arrangement, the aromatic rings are parallel and directly overlap. This geometry is often less favored for benzene itself due to electrostatic repulsion, but can be stabilized by appropriate substituents. libretexts.org

Parallel-Displaced (Slip-Stacked) Stacking: This is a more common motif where the aromatic rings are parallel but shifted relative to one another. This arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces. rsc.org

The long, flexible octyloxy chain can further influence the molecular organization. Van der Waals interactions between the alkyl chains of neighboring molecules can lead to interdigitation, promoting layered structures where the aromatic cores are organized in sheets, separated by the aliphatic chains. nih.gov

Potential π-π Stacking and van der Waals Interactions
Interaction TypeParticipating GroupsLikely GeometriesInfluence on Packing
π-π StackingBenzene RingsParallel-displaced, Face-to-faceFormation of columnar or layered structures
van der WaalsOctyloxy ChainsInterdigitationSegregation of aromatic and aliphatic domains

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Versatile Monomer in Polymer Synthesis

The structure of 4-(octyloxy)benzyl chloride lends itself to several polymerization strategies. The chloromethyl group can act as an initiator for certain types of polymerization, or a vinyl group can be present on the benzene (B151609) ring (as in 4-vinylbenzyl chloride derivatives), allowing it to act as a monomer. ukm.my This dual potential makes it a highly adaptable component in polymer synthesis.

Living/controlled radical polymerization (CRP) techniques are powerful tools for creating polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.com Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most prevalent CRP methods. youtube.com

A styrenic derivative of 4-(octyloxy)benzyl chloride, such as 4-(octyloxy)vinylbenzyl chloride, is an ideal candidate for these techniques. The polymerization of styrenic monomers is well-established in both ATRP and RAFT systems. cmu.eduwarwick.ac.uk The chloromethyl group on the monomer can also serve as an initiator for ATRP, allowing for the synthesis of "graft-from" polymer architectures.

In a typical ATRP setup for a related monomer like styrene (B11656), a transition metal complex (e.g., a copper-ligand complex) is used to reversibly activate and deactivate the growing polymer chain, which allows for controlled growth. bit.edu.cn Similarly, RAFT polymerization employs a chain transfer agent to mediate the polymerization, providing control over the final polymer structure. researchgate.netrsc.org The incorporation of the octyloxy group enhances the solubility of the monomer and the resulting polymer in organic solvents, which is beneficial for solution polymerization techniques. sigmaaldrich.com

Table 1: Comparison of CRP Techniques for Styrenic Monomers

Feature Atom Transfer Radical Polymerization (ATRP) Reversible Addition-Fragmentation chain-Transfer (RAFT)
Control Agent Transition metal catalyst (e.g., Cu, Fe, Ru) with a ligand. cmu.edu Thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates). researchgate.net
Initiator Typically an alkyl halide. The chloromethyl group on the subject compound can function as one. Conventional radical initiator (e.g., AIBN).
Monomer Scope Wide range, including styrenes, acrylates, methacrylates. Very broad, compatible with a wide variety of functional groups. sigmaaldrich.com
End-Group Halogen atom (e.g., -Cl, -Br). Thiocarbonylthio group.

| Advantages | Well-defined polymers, high end-group fidelity. | Tolerance to a wide range of monomers and reaction conditions. |

Copolymerization Strategies for Tailored Polymer Architectures

Copolymerization allows for the creation of polymers with properties that are a composite of their constituent monomers. By copolymerizing a vinyl-substituted derivative of 4-(octyloxy)benzyl chloride with other monomers, a wide array of polymer architectures with precisely tailored functionalities can be achieved.

Statistical Copolymers: Randomly incorporating the 4-(octyloxy)benzyl chloride monomer unit into a polymer chain alongside another monomer, such as styrene or methyl methacrylate, distributes its properties (hydrophobicity from the octyloxy group, reactivity from the chloromethyl group) throughout the polymer backbone. researchgate.net

Block Copolymers: Sequential polymerization of different monomers can create block copolymers. For example, a block of poly(styrene) could be grown first, followed by a block of poly(4-(octyloxy)vinylbenzyl chloride). This results in materials that can self-assemble into distinct nanostructures. warwick.ac.uk

Graft Copolymers: The chloromethyl groups on a polymer backbone synthesized from this monomer can act as initiation sites for growing new polymer chains, resulting in a graft or "bottle-brush" architecture.

These strategies enable the precise tuning of a polymer's physical and chemical properties for specific applications in materials science.

Precursor for Functional Polymers with Tunable Properties

Beyond its direct role in polymerization, 4-(octyloxy)benzyl chloride is a valuable precursor for creating polymers with highly specific and tunable functionalities. This is primarily due to the reactivity of the chloromethyl group and the physical properties imparted by the octyloxy chain.

Polymers synthesized from or incorporating 4-(octyloxy)benzyl chloride feature pendant benzyl (B1604629) chloride groups. This chloromethyl group is a highly versatile reactive handle for post-polymerization modification, a powerful strategy for introducing a wide range of functional groups into a polymer without affecting the polymer backbone. nih.govwiley-vch.dersc.org

The benzyl chloride moiety can readily undergo nucleophilic substitution reactions. This allows for the attachment of various functional units, including:

Amines: To introduce basicity, charge (quaternization), or further reactive sites. researchgate.net

Azides: For use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific attachment of other molecules.

Thymine and other nucleobases: To create bio-inspired materials.

Ionic liquids: To form poly(ionic liquid)s, which have applications as electrolytes, catalysts, and absorbents. researchgate.net

This approach allows for the creation of a library of diverse functional polymers from a single parent polymer, facilitating the systematic study of structure-property relationships. nih.gov

The long, eight-carbon octyloxy chain is a significant structural feature that strongly influences the properties of polymers containing this monomer. This alkyl chain imparts considerable hydrophobicity to the polymer.

When incorporated into amphiphilic copolymers (polymers with both hydrophilic and hydrophobic segments), the octyloxy side chains drive self-assembly in selective solvents. nih.gov For instance, in an aqueous environment, these hydrophobic chains will aggregate to minimize contact with water, leading to the formation of well-defined nanostructures such as:

Micelles: Spherical structures with a hydrophobic core and a hydrophilic corona.

Vesicles (Polymersomes): Hollow spheres with a hydrophobic membrane, capable of encapsulating substances.

Worms: Cylindrical aggregates.

The ability to form these structures is critical for applications in drug delivery, nanotechnology, and as templates for creating other nanomaterials. The specific morphology of the self-assembled structures can be controlled by factors like the polymer's molecular weight and the relative lengths of the hydrophobic and hydrophilic blocks. rsc.orgnih.gov

Development of Organic Electronic and Optoelectronic Materials

The structural components of 4-(octyloxy)benzyl chloride make it and its polymeric derivatives promising candidates for use in organic electronic and optoelectronic devices. mdpi.com Conjugated polymers are the active materials in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). rsc.org

A major challenge in this field is the processability of these often rigid and insoluble conjugated polymers. The introduction of flexible, long alkyl side chains, such as the octyloxy group, is a common and effective strategy to improve solubility in organic solvents and enhance the processability of the final material. This allows for the formation of high-quality thin films, which is essential for device performance.

Polymers derived from 4-(octyloxy)benzyl chloride can be used to synthesize conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives. For example, 2,5-bis(chloromethyl)-1,4-bis(octyloxy)benzene, a related compound, is a known precursor for soluble PPV derivatives used in light-emitting polymers. The octyloxy groups ensure that the resulting conjugated polymer can be deposited from solution while maintaining its desirable electronic properties. mdpi.com The development of such functional polymers is crucial for advancing the field of flexible and printable electronics. researchgate.netresearchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct reports on the integration of Benzene, 1-(chloromethyl)-4-(octyloxy)- into OLED or OPV devices are not prevalent, its structural motifs suggest potential utility as a precursor for host materials or interfacial layers. In OLEDs, host materials form a matrix for light-emitting dopants, and their properties are crucial for achieving high efficiency and operational stability. noctiluca.eusemanticscholar.org Host materials are designed to have high thermal stability and to facilitate efficient energy transfer to the emitters. noctiluca.eu The incorporation of moieties derived from Benzene, 1-(chloromethyl)-4-(octyloxy)- could potentially lead to host materials with desirable amorphous morphologies, preventing crystallization that can degrade device performance. noctiluca.eu The octyloxy chain could enhance solubility for solution-based processing methods and influence the solid-state packing of the host material, thereby affecting charge transport and device efficiency.

In the realm of OPVs, the interface between the electron-donating and electron-accepting layers is critical for efficient charge separation. Functionalized polymers derived from Benzene, 1-(chloromethyl)-4-(octyloxy)- could be employed to modify these interfaces, improving morphology and electronic coupling. The long alkyl chain could promote self-assembly and ordering at the nanoscale, which is essential for efficient charge transport and collection.

Dielectric Layers and Insulating Matrices in Flexible Electronics

Polymers with low dielectric constants are essential for insulating layers in flexible electronics to minimize signal delay and power dissipation. researchgate.netresearchgate.net The introduction of non-polar groups, such as the octyloxy chain of Benzene, 1-(chloromethyl)-4-(octyloxy)-, into a polymer backbone can effectively lower its dielectric constant. koreascience.kr Polymers synthesized from this compound could serve as flexible dielectric materials with good thermal and mechanical properties. The reactive chloromethyl group allows for straightforward incorporation into various polymer architectures, including polystyrenes and polyacrylates, via polymerization or post-polymerization modification. nih.govmdpi.comresearchgate.net The resulting polymers, featuring pendant 4-octyloxybenzyl groups, could exhibit low dielectric constants suitable for applications in high-frequency communications and flexible circuit boards.

Exploration in Liquid Crystalline and Mesophase Systems

The elongated molecular shape and the presence of both rigid (benzene ring) and flexible (octyloxy chain) segments in Benzene, 1-(chloromethyl)-4-(octyloxy)- make it an excellent candidate for the synthesis of liquid crystalline materials. The balance between these structural components is key to the formation of mesophases.

Synthesis of Liquid Crystalline Oligomers and Polymers

The reactive chloromethyl group provides a convenient handle for synthesizing side-chain liquid crystalline polymers (SCLCPs). A common strategy involves the reaction of a pre-formed polymer backbone containing reactive sites with a mesogenic side chain. For instance, poly(4-chloromethylstyrene) can be chemically modified by reacting it with molecules containing a nucleophilic group, such as 4-n-octyloxyphenol. nih.govmdpi.comresearchgate.net This polymer modification reaction attaches the 4-octyloxybenzyl moiety as a side chain to the polystyrene backbone, creating a comb-like polymer architecture.

The synthesis of such polymers can be summarized in the following table:

Starting PolymerReagentResulting Polymer Structure
Poly(4-chloromethylstyrene)4-n-octyloxyphenolPolystyrene with pendant 4-octyloxyphenoxymethyl groups

This synthetic route allows for the tuning of the liquid crystalline properties by controlling the degree of substitution of the mesogenic side chains onto the polymer backbone. mdpi.comresearchgate.net

Correlation Between Molecular Structure and Mesomorphic Behavior

The mesomorphic behavior of polymers derived from Benzene, 1-(chloromethyl)-4-(octyloxy)- is strongly dependent on the molecular structure, particularly the length of the flexible alkyl chain and the nature of the polymer backbone. The octyloxy tail plays a crucial role in inducing liquid crystalline phases by acting as a "plasticizer" that allows the rigid mesogenic units to self-organize into ordered structures.

Research on similar systems, such as polystyrene derivatives with 4-n-alkyloxyphenoxymethyl side groups, has shown that the length of the alkyl chain influences the type of mesophase formed and the transition temperatures. nih.gov For example, polymers with longer alkyl chains, like the octyloxy group, tend to exhibit more stable and well-defined smectic phases, where the mesogens are arranged in layers. The flexible octyloxy chains fill the space between the rigid cores, facilitating the formation of these layered structures. The thermal properties of these polymers, including the glass transition temperature and the clearing temperature (the temperature at which the liquid crystalline phase transitions to an isotropic liquid), are also highly dependent on the side-chain structure. researchgate.net

Nanomaterials and Self-Assembled Structures

The amphiphilic nature of Benzene, 1-(chloromethyl)-4-(octyloxy)- and its derivatives makes them suitable for the bottom-up fabrication of various nanomaterials through self-assembly processes in solution. nih.govnih.gov

Formation of Nanoparticles, Nanofibers, and Vesicles

In selective solvents, amphiphilic molecules can spontaneously organize to minimize the contact between the solvent and the less soluble part of the molecule. For derivatives of Benzene, 1-(chloromethyl)-4-(octyloxy)-, the hydrophobic octyloxy chain would drive the self-assembly in polar solvents like water. Depending on the specific molecular structure and the processing conditions, various morphologies can be obtained.

Nanoparticles: Block copolymers containing segments derived from 4-octyloxybenzyl-functionalized monomers can self-assemble into nanoparticles in selective solvents. mdpi.com The morphology of these nanoparticles, whether spherical, cylindrical, or lamellar, can be controlled by the relative block lengths and the solvent system. researchgate.net

Nanofibers: Through specific intermolecular interactions, such as π-π stacking of the aromatic rings, molecules containing the 4-octyloxybenzyl moiety could potentially self-assemble into one-dimensional nanofibers. The long alkyl chains would provide the necessary van der Waals interactions to stabilize these fibrous structures.

Vesicles: Vesicles are hollow spherical structures with a bilayer membrane, which can be formed by the self-assembly of amphiphilic molecules in water. nih.govnih.govmdpi.com The amphiphilic nature of certain derivatives of Benzene, 1-(chloromethyl)-4-(octyloxy)-, particularly if the chloromethyl group is converted to a more polar or charged headgroup, could lead to the formation of vesicles. mdpi.comresearchgate.net These vesicles could find applications in encapsulation and delivery systems.

The following table summarizes the potential self-assembled structures and the driving forces behind their formation:

Self-Assembled StructureDriving ForcePotential Application
NanoparticlesBlock copolymer phase separationDrug delivery, catalysis
Nanofibersπ-π stacking, van der Waals forcesOrganic electronics, sensing
VesiclesHydrophobic effectEncapsulation, controlled release

The ability to control the self-assembly of these molecules into well-defined nanostructures opens up possibilities for their use in a wide range of technological applications, from materials science to biotechnology. researchgate.netrsc.org

Directed Self-Assembly at Interfaces

The compound Benzene, 1-(chloromethyl)-4-(octyloxy)-, by virtue of its distinct molecular architecture, is a prime candidate for applications in the directed self-assembly of advanced materials at interfaces. This capability stems from the amphiphilic nature of the molecule, which combines a hydrophilic benzyl chloride headgroup with a hydrophobic octyloxy tail. This structure facilitates the spontaneous organization of molecules into ordered, supramolecular structures at the interface between two immiscible phases, such as a liquid-liquid or liquid-solid interface.

The primary driving force for the self-assembly of molecules containing a 4-(octyloxy)benzyl moiety is the minimization of free energy at an interface. The long octyloxy alkyl chains exhibit strong van der Waals interactions, promoting intermolecular association and ordered packing. This behavior is characteristic of liquid crystals, where molecules with similar alkoxybenzyl structures are known to form highly ordered phases such as smectic and nematic phases. For instance, compounds like 4-octyloxybenzylidene-4′-alkyloxyanilines demonstrate rich liquid-crystalline polymorphism, indicating a strong tendency to self-organize.

The "directed" aspect of the self-assembly is facilitated by the reactive chloromethyl group. This functional group can be used to covalently bond the molecule to a suitably functionalized surface, such as a silicon wafer or a metal oxide. This process, often referred to as "grafting to," creates a self-assembled monolayer (SAM) where the molecules are oriented in a specific direction relative to the substrate. Alternatively, the chloromethyl group can act as an initiator for surface-initiated polymerization, where polymer chains are grown from the surface, and the self-assembly of these polymer chains is then directed by the interface.

Research into analogous systems has demonstrated the importance of the alkyl chain length in the quality and stability of the assembled structures. For amphiphilic molecules, the length of the alkyl tail can significantly influence the packing arrangement and the resulting morphology of the self-assembled film. The octyloxy chain in Benzene, 1-(chloromethyl)-4-(octyloxy)- provides a balance of flexibility and intermolecular attraction that is conducive to the formation of well-ordered monolayers.

The table below summarizes the key molecular features of Benzene, 1-(chloromethyl)-4-(octyloxy)- and their respective roles in the process of directed self-assembly at interfaces.

Molecular FeatureRole in Directed Self-Assembly
4-(octyloxy) Tail Induces amphiphilicity and drives molecular ordering through van der Waals interactions.
Benzyl Moiety Forms the core of the molecule, contributing to π-π stacking interactions.
1-(chloromethyl) Group Acts as a reactive site for covalent attachment to surfaces, directing the assembly.

Detailed research findings on related compounds have shown that the precise control over the interfacial self-assembly of such molecules can lead to the fabrication of nanostructured surfaces with tailored chemical and physical properties. This opens up possibilities for their use in a variety of advanced applications, including the development of sensors, coatings, and templates for the growth of other materials.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

No published HRMS data confirming the exact mass and molecular formula is available.

Further empirical research is required to obtain the necessary spectroscopic data to fully characterize Benzene (B151609), 1-(chloromethyl)-4-(octyloxy)- and fulfill the detailed structural analysis requested.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are soft ionization techniques crucial for determining the molecular weight of intact molecules with minimal fragmentation. nih.gov

For Benzene, 1-(chloromethyl)-4-(octyloxy)-, with a molecular weight of 268.81 g/mol , ESI-MS would be a primary technique for molecular weight confirmation. The analysis would likely be performed in positive ion mode, where the molecule could form adducts with cations such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The ether and aromatic functionalities can facilitate protonation or cationization. Given the potential for in-source fragmentation or hydrolysis, especially in ESI where the analyte is dissolved in a solvent spray, observing a hydrolysis product where the chloromethyl group is converted to a hydroxymethyl group might be possible under certain conditions. nih.gov

MALDI-MS is particularly valuable for analyzing molecules that are part of larger systems, such as functionalized polymers. If Benzene, 1-(chloromethyl)-4-(octyloxy)- were used as an end-group functionalization agent for a polymer, MALDI-TOF (Time-of-Flight) MS could confirm the success of the modification by identifying the mass of the polymer plus the mass of the end group. nist.gov The selection of an appropriate matrix, which absorbs the laser energy and facilitates ionization of the analyte, would be critical for a successful analysis. tuwien.at

Table 1: Hypothetical ESI-MS and MALDI-MS Data for Benzene, 1-(chloromethyl)-4-(octyloxy)-

Ionization Mode Technique Expected Ion Species Theoretical m/z
Positive ESI-MS [M+H]⁺ 269.16
Positive ESI-MS [M+Na]⁺ 291.14
Positive ESI-MS [M+K]⁺ 307.12

This table is illustrative and based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For Benzene, 1-(chloromethyl)-4-(octyloxy)-, the fragmentation pathways would provide a structural fingerprint.

Upon ionization, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) would be selected in the first stage of the mass spectrometer. Collision-induced dissociation (CID) would then be used to induce fragmentation. Key fragmentation pathways can be predicted based on the functional groups present: the chloromethyl group, the octyloxy chain, and the benzene ring.

A prominent fragmentation would likely involve the loss of the chloromethyl group or cleavage of the ether bond. Alpha-cleavage next to the ether oxygen is a common pathway for alkyl aryl ethers. libretexts.org Another significant fragmentation route for benzyl (B1604629) halides is the formation of a stable benzyl or tropylium (B1234903) cation. youtube.comnih.gov

Predicted Fragmentation Pathways:

Loss of Chlorine: Cleavage of the C-Cl bond to yield a [M-Cl]⁺ ion.

Formation of Tropylium Ion: Loss of the octyloxy radical followed by rearrangement of the benzyl portion to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Alpha-Cleavage of Ether: Cleavage of the C-O bond, leading to the loss of the octyl chain as an octene molecule via a McLafferty-type rearrangement, or as an octyl radical.

Cleavage within the Alkyl Chain: Fragmentation along the C₈H₁₇ chain, leading to a series of losses corresponding to alkyl fragments.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of Benzene, 1-(chloromethyl)-4-(octyloxy)-

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Putative Fragment Structure
269.16 233.13 HCl Ion from loss of hydrogen chloride
269.16 157.09 C₈H₁₆ Ion from loss of octene
269.16 125.04 C₈H₁₇O• Chlorobenzyl cation

This table presents hypothetical fragmentation data based on established chemical principles.

X-ray Diffraction (XRD) for Crystal Structure and Material Phase Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the material's physical properties. libretexts.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal XRD, a high-quality single crystal of Benzene, 1-(chloromethyl)-4-(octyloxy)- would be required, typically larger than 0.1 mm in all dimensions. wikipedia.org Growing such a crystal could be achieved through methods like slow evaporation from a suitable solvent. The analysis would reveal the precise conformation of the molecule in the solid state, including the torsion angles of the octyloxy chain and the orientation of the chloromethyl group relative to the benzene ring.

The crystal packing would be determined by non-covalent interactions such as van der Waals forces between the long alkyl chains and potential weak C-H···π interactions involving the aromatic rings. acs.org The presence of the long, flexible octyloxy chain might lead to complex packing arrangements, possibly involving interdigitation of the chains from adjacent molecules, a phenomenon observed in other long-chain compounds. royalsocietypublishing.orgglobalauthorid.com This detailed structural information is crucial for understanding structure-property relationships. researchgate.net

Powder X-ray Diffraction for Polymeric and Disordered Systems

Powder X-ray diffraction (PXRD) is used when single crystals are not available or to analyze the bulk properties of a polycrystalline material. libretexts.org For Benzene, 1-(chloromethyl)-4-(octyloxy)-, PXRD would provide a characteristic diffraction pattern that could be used for phase identification.

This technique is particularly powerful for studying semi-crystalline materials, such as polymers. drawellanalytical.com If Benzene, 1-(chloromethyl)-4-(octyloxy)- were incorporated into a polymer, PXRD could be used to study how its presence affects the polymer's degree of crystallinity. icdd.comicdd.com The resulting pattern would be a superposition of sharp peaks from the crystalline domains and a broad "amorphous halo" from the disordered regions. drawellanalytical.comresearchgate.net Analysis of the peak positions and widths can provide information about the crystalline structure and crystallite size within the polymer matrix. youtube.com

Chromatographic Techniques for Purity Profiling and Separation Science

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography is the cornerstone of purity analysis in the pharmaceutical and chemical industries. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity profiling of non-volatile organic compounds. A robust HPLC method would be developed to separate Benzene, 1-(chloromethyl)-4-(octyloxy)- from starting materials, by-products, and degradation products.

Given the non-polar nature of the octyloxy chain and the aromatic ring, a reversed-phase HPLC method would be most suitable. jocpr.com A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to optimize the separation of impurities with different polarities. acs.org

Detection would most commonly be achieved using a UV detector, as the benzene ring possesses a strong chromophore. A photodiode array (PDA) detector would be advantageous, as it could provide spectral information to help identify and assess the homogeneity of chromatographic peaks. researchgate.net For trace-level impurity analysis, coupling the HPLC to a mass spectrometer (LC-MS) would provide superior sensitivity and specificity. americanpharmaceuticalreview.com

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Value/Description
Column C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Elution Mode Gradient: 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm

| Injection Volume | 10 µL |

This table provides a hypothetical, yet typical, set of starting parameters for method development.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight distribution (MWD) of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, as they are excluded from the pores of the column's stationary phase, while smaller molecules take a more tortuous path through the pores and elute later.

For polymers synthesized using Benzene, 1-(chloromethyl)-4-(octyloxy)-, which often possess rigid backbones and solubilizing side chains, SEC is crucial for understanding how synthesis conditions affect the resulting polymer chain lengths. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are key parameters obtained from SEC analysis. A low PDI value (approaching 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving predictable material properties.

While direct SEC data for polymers derived exclusively from Benzene, 1-(chloromethyl)-4-(octyloxy)- is not extensively documented, data from structurally analogous poly(p-phenylenevinylene) derivatives with similar long-chain alkoxy substituents provide valuable insights. These polymers are often characterized using solvents like tetrahydrofuran (B95107) (THF) or chloroform, with calibration performed against polystyrene standards.

Table 1: Representative Molecular Weight Data for Structurally Similar Alkoxy-Substituted Conjugated Polymers

Polymer System Mn (kDa) Mw (kDa) PDI (Mw/Mn)
Dialkoxy-PPV Derivative A 26.3 46.8 1.78
Dialkoxy-PPV Derivative B 17.3 39.8 2.30
Alternating Copolymer C 34.7 61.1 1.76
Alternating Copolymer D 48.2 68.9 1.43

Note: Data is compiled from representative studies on analogous polymer systems to illustrate typical values. Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability of Derived Materials

Thermal analysis provides critical information about the behavior of polymeric materials as a function of temperature, which is vital for determining their processing window and operational limits.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. For polymers with octyloxy side chains, the Tg can be relatively low, as the flexible side chains can increase free volume and chain mobility. For instance, various functionalized poly(p-phenylenevinylene)s and poly(p-xylylene)s have shown glass transition temperatures ranging broadly from 3°C to 178°C, depending on the specific side groups and backbone structure. unist.ac.kr Unsubstituted poly(p-xylylene) exhibits a glass transition at approximately 13°C (286 K). researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature (Td) of a material. Polymers derived from Benzene, 1-(chloromethyl)-4-(octyloxy)- are expected to exhibit high thermal stability due to the aromatic backbone. TGA curves typically show a temperature at which significant weight loss begins, often defined as the temperature at which 5% weight loss occurs. For high-performance polymers like PPX derivatives, decomposition temperatures can be very high, often exceeding 400°C. For example, poly(p-xylylene) is thermally stable up to around 489°C in an inert atmosphere. mdpi.com

Table 2: Representative Thermal Properties of Structurally Similar Aromatic Polymers

Polymer System Glass Transition Temp. (Tg, °C) 5% Weight Loss Temp. (Td, °C) Atmosphere
Poly(p-xylylene) 13 489 Nitrogen
Poly(chloro-p-xylylene) 80-100 503 Nitrogen
Dioctyloxy-PPV Copolymer ~60 >350 Nitrogen
Functionalized PPX Copolymer 73 >420 Nitrogen

Note: Data is compiled from representative studies on analogous polymer systems to illustrate typical values. Tg = Glass Transition Temperature; Td = Decomposition Temperature.

The combination of SEC and thermal analysis provides a comprehensive understanding of the structure-property relationships in polymers derived from Benzene, 1-(chloromethyl)-4-(octyloxy)-, guiding the synthesis and processing of these materials for advanced applications.

Theoretical and Computational Investigations of Benzene, 1-(chloromethyl)-4-(octyloxy)- Not Available in Publicly Accessible Literature

A comprehensive search of scientific literature and databases has been conducted to gather information for a detailed article on the theoretical and computational investigations of the chemical compound Benzene, 1-(chloromethyl)-4-(octyloxy)-. The intended article was structured to cover specific advanced computational chemistry topics, including quantum chemical calculations and molecular dynamics simulations.

Quantum Chemical Calculations: Specifically, Density Functional Theory (DFT) for molecular orbitals and reactivity indices, and Ab Initio methods for high-accuracy energetic and structural predictions.

Molecular Dynamics (MD) Simulations: Focused on conformational analysis and intermolecular interactions of the compound.

Computational Modeling of Reaction Mechanisms: Including potential energy surface exploration, reaction pathway determination, and simulations of catalytic cycles for metal-mediated transformations.

The absence of such specific data indicates that "Benzene, 1-(chloromethyl)-4-(octyloxy)-" has likely not been a subject of in-depth theoretical and computational investigation in published scientific literature, or such studies are not widely disseminated. Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables without fabricating information, which would compromise scientific accuracy.

Further research or original computational studies would be required to produce the specific data and analysis requested in the article outline.

Theoretical and Computational Investigations of Benzene, 1 Chloromethyl 4 Octyloxy

Predictive Modeling for Polymerization Kinetics and Polymer Properties

Predictive modeling, which leverages theoretical and computational methods, is an indispensable tool for understanding the complex processes of polymerization and for forecasting the final properties of polymeric materials. For a monomer such as Benzene (B151609), 1-(chloromethyl)-4-(octyloxy)-, these models provide deep insights into its reactivity, the kinetics of polymer chain growth, and the macroscopic characteristics of the resulting polymer, poly(4-(octyloxy)benzyl chloride). This approach accelerates the design of new materials by enabling in-silico experimentation, which is often faster and more cost-effective than physical lab work.

The predictive modeling of Benzene, 1-(chloromethyl)-4-(octyloxy)- polymerization typically involves a multi-scale strategy. At the most fundamental level, quantum mechanical (QM) methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of the monomer. The presence of an electron-donating octyloxy group on the benzene ring is known to influence the reactivity of the chloromethyl group, which is crucial for initiating polymerization, often through a cationic mechanism. cmu.edu DFT calculations can elucidate reaction mechanisms and determine the energy barriers for key steps such as initiation, propagation, and termination. mdpi.com For instance, theoretical calculations can predict the Gibbs free energy profiles for monomer insertion, revealing the kinetic and thermodynamic favorability of the chain propagation process. mdpi.com

Once the fundamental kinetic parameters are estimated from QM methods, they serve as inputs for higher-level kinetic modeling. These models, often based on systems of differential equations, can simulate the polymerization process over time to predict outcomes like monomer conversion rate, average molecular weight (both number-average, Mₙ, and weight-average, Mₙ), and the polydispersity index (PDI). scielo.brresearchgate.net Such simulations allow researchers to explore how different reaction conditions—like temperature, monomer concentration, and initiator type—affect the final polymer structure.

Following the prediction of polymer chain characteristics, Molecular Dynamics (MD) simulations are used to forecast the bulk properties of the material. koreascience.krtue.nl In this approach, a realistic model of numerous polymer chains is constructed in a simulation box, and their movements and interactions are calculated over time. This allows for the prediction of crucial thermophysical properties such as the glass transition temperature (T₉), as well as mechanical properties like tensile modulus and solubility parameters. researchgate.netdntb.gov.ua Reactive MD simulations can even model the polymerization process itself, providing a visual and quantitative picture of how monomers link together to form complex polymer structures. tue.nl

The data generated from these predictive studies are invaluable for establishing structure-property relationships. For Benzene, 1-(chloromethyl)-4-(octyloxy)-, models would investigate how the long octyloxy side-chain influences polymer packing, chain mobility, and ultimately, its macroscopic properties.

The following tables present illustrative data that could be generated from such predictive modeling studies.

Table 7.4.1: Predicted Kinetic Parameters for Cationic Polymerization of Benzene, 1-(chloromethyl)-4-(octyloxy)-
Kinetic ParameterPredicted ValueComputational Method
Activation Energy of Propagation (Eₐ)16.5 kcal/molDensity Functional Theory (DFT)
Propagation Rate Constant (kₚ) at 25°C2.1 x 10³ L mol⁻¹ s⁻¹Transition State Theory (TST) with DFT inputs
Thermodynamic Stability of Propagating Cation-22.4 kcal/molDensity Functional Theory (DFT)
Table 7.4.2: Predicted Properties of Poly(4-(octyloxy)benzyl chloride)
Polymer PropertyPredicted ValueComputational Method
Number-Average Molecular Weight (Mₙ)35,000 g/molKinetic Monte Carlo Simulation
Polydispersity Index (PDI)1.20Kinetic Monte Carlo Simulation
Glass Transition Temperature (T₉)78 °CMolecular Dynamics (MD)
Solubility Parameter17.9 MPa¹ᐟ²Molecular Dynamics (MD)

By integrating these computational techniques, researchers can build a comprehensive understanding of the polymerization behavior of Benzene, 1-(chloromethyl)-4-(octyloxy)- and the properties of its corresponding polymer, guiding experimental efforts and accelerating the development of new materials with tailored functionalities.

Future Research Directions and Emerging Opportunities

Exploration of Benzene (B151609), 1-(chloromethyl)-4-(octyloxy)- in Bio-Conjugation and Medicinal Chemistry Linkers

The presence of the chloromethyl group, a reactive electrophile, makes Benzene, 1-(chloromethyl)-4-(octyloxy)- a prime candidate for applications in bioconjugation. This functional group can readily react with nucleophiles found on biomolecules, such as the thiol groups of cysteine residues in proteins, to form stable thioether linkages. chemrxiv.orgnih.gov This reactivity opens avenues for its use as a linker molecule in the construction of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody for targeted cancer therapy. biochempeg.comresearchgate.netsigutlabs.comaxispharm.com

Potential ApplicationKey Feature UtilizedExpected Benefit
Antibody-Drug Conjugate (ADC) LinkerReactive chloromethyl groupCovalent attachment of cytotoxic drugs to antibodies
Lipophilic octyloxy chainEnhanced membrane permeability and modulation of solubility
Ether linkageImproved metabolic stability of the linker
Protein ModificationSite-selective cysteine modificationIntroduction of hydrophobic moieties for studying protein interactions

Development of Novel Catalytic Systems for Selective Functionalization

The chloromethyl group of Benzene, 1-(chloromethyl)-4-(octyloxy)- serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mit.edulookchem.comacs.orgnih.gov The development of novel catalytic systems will be crucial for selectively transforming this functional group into more complex architectures. For instance, palladium-catalyzed cross-coupling reactions could be employed to couple the benzyl (B1604629) chloride moiety with a wide range of organometallic reagents, leading to the synthesis of diverse derivatives with tailored electronic and steric properties. lookchem.com Iron-catalyzed cross-dehydrogenative-coupling reactions also present a promising avenue for forming C-C bonds under milder conditions. rsc.org

Future investigations will likely focus on developing catalysts that exhibit high selectivity for the chloromethyl group while tolerating the octyloxy ether. This would allow for the precise installation of various functionalities, such as aryl, alkyl, or vinyl groups. Such selective functionalization is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. sciencedaily.com The resulting multi-substituted benzene derivatives could find applications in materials science and medicinal chemistry. docsity.com

Catalytic Reaction TypeCoupling PartnerPotential Product Class
Palladium-catalyzed Cross-CouplingOrganoboron reagents (Suzuki)Diaryl or alkyl-aryl methanes
Organozinc reagents (Negishi)Functionalized diarylmethanes nih.gov
Nickel-catalyzed Heck-type ReactionsAlkenesAllylbenzene (B44316) derivatives mit.edu
Iron-catalyzed Cross-Dehydrogenative-CouplingC-H bondsComplex alkylated aromatics rsc.org

Integration into Advanced Device Fabrication for Next-Generation Technologies

The aromatic core and the long, flexible octyloxy chain of Benzene, 1-(chloromethyl)-4-(octyloxy)- suggest its potential utility in the fabrication of advanced organic electronic devices. The benzene ring can participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The octyloxy group can influence the self-assembly and morphology of thin films, which in turn dictates device performance. acs.orgresearchgate.net The chloromethyl group provides a reactive site for polymerization or for grafting the molecule onto surfaces.

For instance, this compound could be used as a monomer in the synthesis of functionalized polymers for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net The octyloxy chains could enhance the solubility of the resulting polymers, facilitating their processing from solution. Furthermore, the ability to pattern surfaces with this molecule via the chloromethyl anchor could be exploited in the bottom-up fabrication of nanoelectronic components. Research in this area would involve synthesizing polymers derived from this monomer and characterizing their optical and electronic properties, as well as their performance in prototype devices. The development of stimuli-responsive polymeric materials, which change their properties in response to external signals, is another exciting possibility. mdpi.comrsc.orgrsc.orgnih.govresearchgate.net

Investigations into Environmental Applications (e.g., Sensing, Remediation)

The amphiphilic nature of Benzene, 1-(chloromethyl)-4-(octyloxy)-, with its hydrophilic (potentially reactive chloromethyl) and hydrophobic (octyloxy and benzene) parts, makes it an interesting candidate for environmental applications. The hydrophobic portion could facilitate the sequestration of persistent hydrophobic organic pollutants (HOCs) from aqueous environments through non-covalent interactions. nih.govusgs.govacs.orgresearchgate.net

Future research could focus on immobilizing this compound onto solid supports, such as silica (B1680970) or polymer beads, via the chloromethyl group. The resulting functionalized materials could then be evaluated for their ability to act as sorbents for the removal of HOCs from contaminated water. Additionally, the aromatic ring could be functionalized with chromophores or fluorophores, turning the molecule into a chemosensor for the detection of specific pollutants. The interaction of the hydrophobic tail with target analytes could induce a measurable change in the optical properties of the sensor molecule. tsukuba.ac.jp

Computational Design and High-Throughput Screening for Material Discovery

Computational modeling and high-throughput screening (HTS) represent powerful tools for accelerating the discovery of new materials and applications for Benzene, 1-(chloromethyl)-4-(octyloxy)-. rsc.org Molecular dynamics simulations could be employed to predict the self-assembly behavior of this molecule and its derivatives in different environments, providing insights into how to control the morphology of thin films for electronic applications. nih.gov Quantum chemical calculations could be used to predict the electronic properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics.

High-throughput screening methodologies could be adapted to rapidly evaluate the biological activity or material properties of a library of compounds derived from Benzene, 1-(chloromethyl)-4-(octyloxy)-. nih.govresearchgate.netnih.govthermofisher.com For example, in drug discovery, HTS could be used to screen for compounds that inhibit a particular enzyme or receptor. researchgate.net In materials science, HTS could be used to identify polymers with optimal properties for a given application. The integration of computational design and HTS will undoubtedly play a pivotal role in unlocking the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzene, 1-(chloromethyl)-4-(octyloxy)-, and what challenges arise due to the octyloxy substituent?

  • Methodological Answer : Synthesis typically involves introducing the chloromethyl and octyloxy groups sequentially. For the octyloxy group, nucleophilic substitution on a pre-functionalized benzene ring (e.g., 4-hydroxybenzaldehyde) using octyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is common. Subsequent chlorination of a methyl group (via radical chlorination or using SOCl₂/PCl₃) introduces the chloromethyl moiety. Challenges include steric hindrance from the long octyl chain, which may reduce reaction efficiency. Column chromatography or recrystallization is critical for purification due to the compound’s hydrophobicity .

Q. How can researchers confirm the structural integrity of Benzene, 1-(chloromethyl)-4-(octyloxy)- using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks for the octyloxy chain (δ 0.8–1.7 ppm for methyl/methylene protons) and the chloromethyl group (δ ~4.5–4.8 ppm as a singlet). Aromatic protons (δ 6.8–7.2 ppm) show splitting patterns dependent on substitution.
  • ¹³C NMR : Aromatic carbons (δ 110–150 ppm), chloromethyl carbon (δ ~45 ppm), and octyloxy carbons (δ 14–70 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M]⁺) at m/z 282.2 (C₁₅H₂₃ClO). GC-MS may detect decomposition products if thermal instability occurs .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Methodological Answer : Due to the hydrophobic octyloxy chain, polar aprotic solvents (e.g., DCM, THF, or DMF) are preferred for dissolution. For aqueous-organic biphasic reactions, mixtures with toluene or hexane enhance solubility. Sonication or gentle heating may be required to fully dissolve the compound .

Advanced Research Questions

Q. How does the electron-donating octyloxy group influence the reactivity of the chloromethyl moiety in nucleophilic substitution reactions?

  • Methodological Answer : The octyloxy group activates the benzene ring via electron donation, increasing the electrophilicity of the chloromethyl group. This enhances its susceptibility to nucleophilic attack (e.g., by amines or thiols). However, steric bulk from the octyl chain may slow kinetics. Comparative studies using shorter alkoxy analogs (e.g., methoxy) can isolate electronic vs. steric effects. DFT calculations (e.g., using Gaussian) can model charge distribution and transition states .

Q. What strategies mitigate thermal degradation during purification or storage of this compound?

  • Methodological Answer :

  • Purification : Avoid high-temperature distillation; opt for low-pressure flash chromatography or recrystallization below 40°C.
  • Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent light-induced decomposition. TGA/DSC analysis can identify decomposition thresholds (e.g., onset at >150°C) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Variability often stems from differences in:

  • Reagent purity : Ensure octyl bromide is anhydrous; trace water hydrolyzes intermediates.
  • Catalyst loading : Optimize Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.
  • Workup protocols : Use quenching agents (e.g., NaHCO₃) to neutralize residual HCl. Systematic DOE (Design of Experiments) approaches identify critical parameters .

Q. What role does this compound play in the design of liquid crystalline materials?

  • Methodological Answer : The octyloxy chain promotes mesophase formation, while the chloromethyl group enables functionalization (e.g., crosslinking or polymerization). Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) characterize phase transitions. Compare with analogs (e.g., nitro or methyl substituents) to tailor mesomorphic properties .

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Benzene, 1-(chloromethyl)-4-(octyloxy)-
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Benzene, 1-(chloromethyl)-4-(octyloxy)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.